molecular formula C21H15N7O3S B10912081 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10912081
M. Wt: 445.5 g/mol
InChI Key: NEVUXTBVOFBFII-UHFFFAOYSA-N
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Description

N~7~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Triazolopyrimidine Moiety: This step often involves the use of triazole and pyrimidine precursors under specific reaction conditions.

    Functional Group Modifications: Introduction of cyano and nitro groups can be done through nitration and cyanation reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

N~7~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N7-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Compounds with similar core structures but different functional groups.

    Benzothiophenes: Compounds with the benzothiophene core but different substituents.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups but different core structures.

Uniqueness

N~7~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups and core structures, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H15N7O3S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H15N7O3S/c22-10-15-14-6-1-2-7-18(14)32-20(15)26-19(29)17-9-16(25-21-23-11-24-27(17)21)12-4-3-5-13(8-12)28(30)31/h3-5,8-9,11H,1-2,6-7H2,(H,26,29)

InChI Key

NEVUXTBVOFBFII-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-])C#N

Origin of Product

United States

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